

Introduction: The Structural Elucidation of a Key Building Block

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Compound of Interest

Compound Name:	(4-Methanesulfonyl-3-methylphenyl)boronic acid
CAS No.:	1598437-51-4
Cat. No.:	B2565080

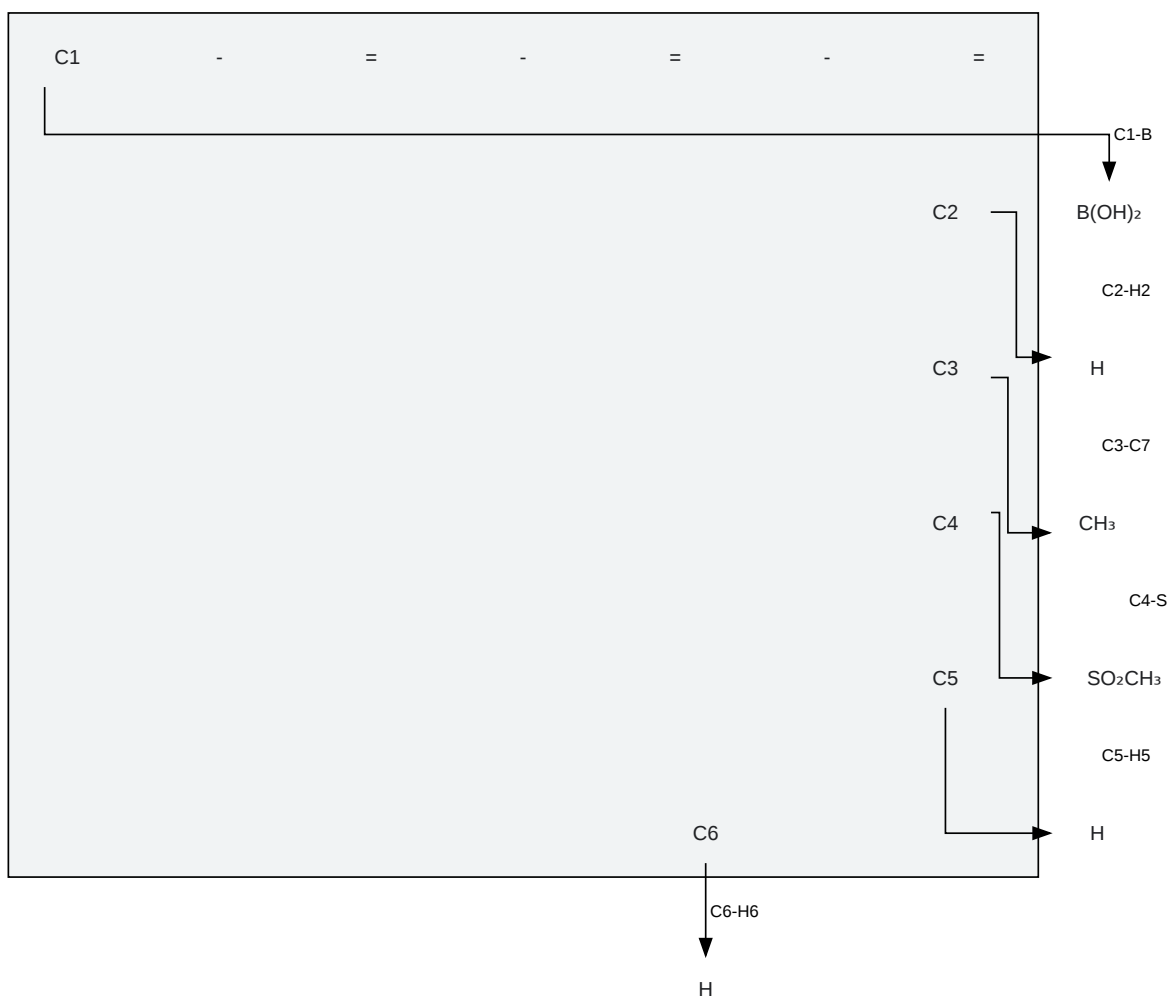
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(4-Methanesulfonyl-3-methylphenyl)boronic acid is a versatile organic compound frequently employed as a building block in medicinal chemistry and materials science. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, necessitates rigorous structural confirmation and purity assessment.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, providing unambiguous, atom-level information about the molecular structure.[4][5]

This guide offers a detailed analysis of the expected NMR spectra of **(4-Methanesulfonyl-3-methylphenyl)boronic acid**. As a Senior Application Scientist, the focus here is not merely on data presentation, but on the underlying principles and experimental considerations that ensure accurate and reliable spectral interpretation. We will delve into the nuances of ^1H , ^{13}C , and ^{11}B NMR, addressing common challenges associated with boronic acids, such as the potential for oligomerization and the influence of the quadrupolar boron nucleus.[6][7]

Part 1: Molecular Structure and Predicted NMR Landscape

A thorough understanding of the molecule's topology is the first step in predicting its spectral output. The structure contains several distinct proton and carbon environments that will give rise to a unique NMR fingerprint.



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Caption: Structure of **(4-Methanesulfonyl-3-methylphenyl)boronic acid** with atom numbering.

Based on this structure, we can anticipate the following signals:

- ^1H NMR: Three distinct aromatic proton signals, two aliphatic singlets (from the two CH_3 groups), and a potentially broad signal for the boronic acid $-\text{OH}$ protons.
- ^{13}C NMR: Six unique aromatic carbon signals, two aliphatic carbon signals (from the two CH_3 groups). The carbon directly attached to the boron (C1) may be broadened due to quadrupolar effects.[8]

Part 2: Experimental Protocol: A Self-Validating Approach

The quality of NMR data is fundamentally dependent on a robust experimental methodology. The following protocol is designed to mitigate common issues encountered with boronic acids.

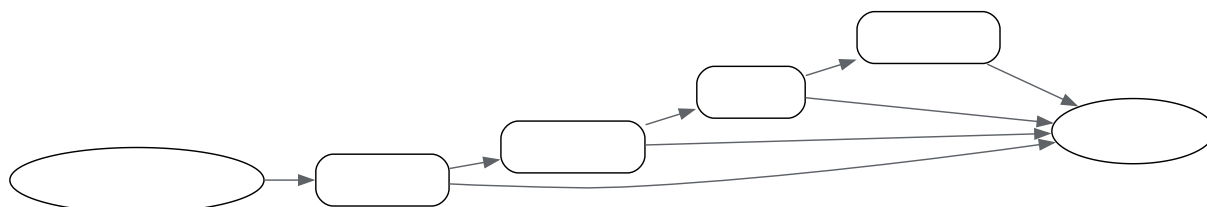
Step 1: Sample Preparation

- Solvent Selection: The choice of deuterated solvent is critical. Boronic acids have a tendency to form cyclic anhydrides (boroxines) through dehydration, especially in non-polar solvents, which can complicate spectra.[7]
 - Recommended: Deuterated dimethyl sulfoxide (DMSO-d_6) is an excellent choice as its polar, aprotic nature effectively breaks up hydrogen-bonded oligomers, yielding sharper signals.
 - Alternative: Deuterated methanol (CD_3OD) can also be used, but may lead to the formation of boronate esters ($-\text{B}(\text{OCH}_3)_2$).[7] While this can produce a clean spectrum of the ester, it does not represent the parent acid.
- Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen solvent.
- NMR Tubes: For standard ^1H and ^{13}C NMR, borosilicate glass tubes are acceptable. However, for acquiring ^{11}B NMR spectra, using quartz NMR tubes is mandatory to avoid a

broad, interfering background signal from the boron in the glass.[9]

Step 2: NMR Data Acquisition Workflow

The following workflow ensures a comprehensive dataset for full structural assignment.



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Caption: Recommended workflow for comprehensive NMR analysis.

- Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion, especially in the aromatic region.
- Standard Experiments:
 - ^1H NMR: Acquire a standard proton spectrum to identify all proton environments.
 - $^{13}\text{C}\{^1\text{H}\}$ NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.
 - ^{11}B NMR: Directly observe the boron nucleus to confirm its chemical state (boronic acid vs. boroxine).[9][10]
- Advanced Experiments (if needed for ambiguity):
 - HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment is invaluable for correlating protons to carbons over 2-3 bonds, confirming the connectivity of the substituents to the aromatic ring.

Part 3: Spectral Interpretation

^1H NMR Spectrum Analysis

The ^1H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.^{[4][5]}

Assignment (Atom No.)	Predicted δ (ppm)	Multiplicity	Integration	Notes
B(OH) ₂	8.0 - 8.5	Broad Singlet	2H	Chemical shift is highly dependent on concentration and water content. Exchanges with D ₂ O.
H2	~8.1	d (J \approx 2 Hz)	1H	Appears as a doublet due to coupling with H6. The electron-withdrawing SO ₂ group and B(OH) ₂ group cause a downfield shift.
H6	~8.0	dd (J \approx 8, 2 Hz)	1H	Appears as a doublet of doublets due to coupling with H5 (ortho, large J) and H2 (meta, small J).
H5	~7.5	d (J \approx 8 Hz)	1H	Appears as a doublet due to ortho-coupling with H6.
SO ₂ CH ₃	~3.2	Singlet	3H	A sharp singlet in a typical region for a methyl sulfone.

Ar-CH ₃ (C7)	~2.6	Singlet	3H	A sharp singlet; its position is influenced by the ortho-SO ₂ group.
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Causality Behind Assignments:

- **Aromatic Region:** The substitution pattern breaks the symmetry of the ring, resulting in three distinct signals. The powerful electron-withdrawing nature of the methanesulfonyl group and the boronic acid group deshields the adjacent protons (H2, H6), shifting them significantly downfield.^[5] The coupling patterns (J-values) are diagnostic: ortho-coupling (~7-9 Hz) is much larger than meta-coupling (~2-3 Hz), allowing for definitive assignment of H6.
- **Aliphatic Region:** Both the methanesulfonyl and aryl methyl groups lack adjacent, non-equivalent protons, hence they appear as sharp singlets.^[5]

¹³C NMR Spectrum Analysis

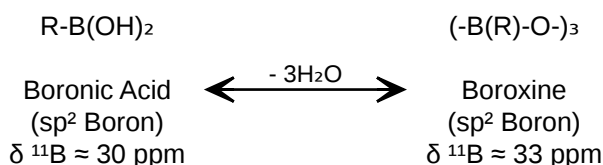
The ¹³C NMR spectrum reveals the number of unique carbon environments.

Assignment (Atom No.)	Predicted δ (ppm)	Notes
C1	~135	May be broad or have low intensity due to C-B coupling and quadrupolar relaxation.[8]
C2, C6, C5	125 - 140	The exact shifts depend on the combined electronic effects of the substituents.
C3, C4	140 - 145	These carbons are directly attached to the electron-withdrawing substituents and are expected to be the most downfield in the aromatic region.
Ar-CH ₃ (C7)	~20	Typical chemical shift for a methyl group on an aromatic ring.
SO ₂ CH ₃	~44	Characteristic shift for a methyl sulfone carbon.

¹¹B NMR: A Crucial Check for Integrity

Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.

¹¹B NMR provides a direct and unambiguous way to assess this equilibrium.[6]



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Caption: Equilibrium between boronic acid and its boroxine anhydride.

- Expected Signal: For the desired **(4-Methanesulfonyl-3-methylphenyl)boronic acid**, a single, relatively sharp signal is expected in the range of δ 28-31 ppm.[6]
- Indication of Boroxine: The presence of a second signal slightly downfield, around δ 33 ppm, would indicate the formation of the boroxine.[6] The relative integration of these two peaks can quantify the monomer-to-trimer ratio in the sample.

Conclusion

The comprehensive NMR analysis of **(4-Methanesulfonyl-3-methylphenyl)boronic acid** is a multi-faceted process that provides a high degree of structural certainty. A logical workflow combining ^1H , ^{13}C , and, critically, ^{11}B NMR spectroscopy allows for the unambiguous assignment of all atoms within the molecule. This self-validating approach not only confirms the identity of the compound but also provides crucial insights into its purity and chemical state (e.g., the presence of boroxine anhydrides). For any scientist utilizing this key building block, a thorough understanding of its NMR spectral characteristics is essential for ensuring the integrity of their research and development efforts.

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